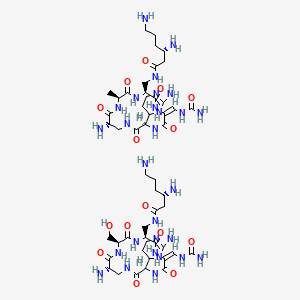

![molecular formula C20H28FN3O4 B601337 N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 1215006-11-3](/img/structure/B601337.png)

N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Vue d'ensemble

Description

N-t-Butyl Linezolid is a derivative of Linezolid, prototype of the oxazolidinone antimicrobials.

Applications De Recherche Scientifique

Compatibility with Parenteral Nutrition Mixtures

Linezolid, and by extension its impurities, are often studied for their compatibility with parenteral nutrition mixtures. This is crucial for patients in intensive care units who require intravenous feeding due to malnutrition or inability to consume food orally. The addition of linezolid to these mixtures can reduce the handling of vascular access, thereby diminishing the risk of catheter-related infections .

Stability Studies

Stability studies are essential to ensure the efficacy and safety of pharmaceutical compounds. Linezolid Impurity 12 would be subjected to various conditions to assess its stability over time. This includes testing at different temperatures and light exposures to determine the optimal storage conditions .

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a technique used to separate, identify, and quantify each component in a mixture. Linezolid and its impurities can be quantified using HPLC-UV methods, which is vital for ensuring the correct dosage and monitoring the presence of impurities in pharmaceutical products .

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vitro PK/PD models simulate the body’s response to a drug without the need for human or animal subjects. Linezolid Impurity 12 can be studied using this model to understand its behavior against bacterial infections, such as MRSA, and to guide dose optimization in clinical settings .

Mécanisme D'action

Target of Action

The primary target of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is the bacterial 23S ribosomal RNA of the 50S subunit . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial growth and reproduction .

Mode of Action

N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit and, in doing so, prevents the formation of the 70S initiation complex . This action is essential for bacterial reproduction .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA of the 50S subunit, it disrupts the formation of the 70S initiation complex, which is a critical step in the protein synthesis pathway . This disruption leads to the inhibition of bacterial protein synthesis, thereby preventing bacterial growth and reproduction .

Pharmacokinetics

It’s worth noting that linezolid, a related compound, has an absolute oral bioavailability of approximately 100%, meaning it can be given orally or intravenously without dose adjustment . The time to reach the maximum concentration is delayed from 1.5 hours to 2.2 hours and Cmax is decreased by about 17% when high fat food is given with linezolid . The total exposure measured as auc0–∞ is similar under both conditions .

Result of Action

The result of the action of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is the inhibition of bacterial growth and reproduction . By disrupting the protein synthesis pathway, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and reproduction .

Action Environment

The action of N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide can be influenced by environmental factors. For instance, degradation studies for linezolid show lability to acids, alkalis, and oxidation, while the API seems to be relatively stable to water, thermal and photo degradation . .

Propriétés

IUPAC Name |

N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O4/c1-14(25)24(20(2,3)4)13-16-12-23(19(26)28-16)15-5-6-18(17(21)11-15)22-7-9-27-10-8-22/h5-6,11,16H,7-10,12-13H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDSXXVOXRYERA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

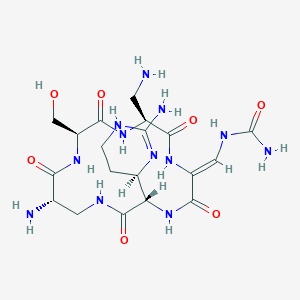

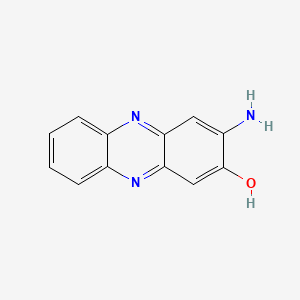

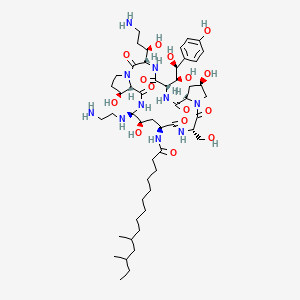

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.